Aminodrox
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Overview
Description
Aminodrox is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of cardiac arrhythmias. This compound is a benzofuran derivative, which contributes to its distinctive chemical behavior and therapeutic potential.
Preparation Methods
The synthesis of Aminodrox involves several steps, starting with salicylaldehyde as the primary material. The synthetic route includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride. These reactions are catalyzed to produce intermediates such as 2-butylbenzofuran and 2-butyl-3-(4-hydroxybenzoyl)benzofuran. The final product, this compound, is obtained through further reactions involving iodination and etherification .
Chemical Reactions Analysis
Aminodrox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Aminodrox has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzofuran derivatives, which have significant biological activities.
Biology: this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: It is primarily used as an antiarrhythmic agent to treat and prevent various types of cardiac dysrhythmias. .
Mechanism of Action
Aminodrox exerts its effects by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This action increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm. The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Aminodrox is similar to other benzofuran derivatives such as amiodarone, angelicin, and bergapten. it is unique in its specific mechanism of action and its effectiveness in treating cardiac arrhythmias. Unlike some other compounds, this compound has a broader range of applications and a more favorable safety profile .
Properties
Molecular Formula |
C9H18N6O2 |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
ethane-1,2-diamine;6-hydroxy-1,3-dimethyl-6,7-dihydropurin-2-one |
InChI |
InChI=1S/C7H10N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3,6,12H,1-2H3,(H,8,9);1-4H2 |
InChI Key |
NUZSCLGZCNUCNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(N=CN2)N(C1=O)C)O.C(CN)N |
Origin of Product |
United States |
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